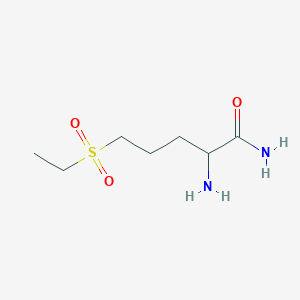

2-Amino-5-(ethylsulfonyl)pentanamide

Description

Overview of Amino Acid Derivatives in Contemporary Research

Amino acids and their derivatives are fundamental to biochemistry and molecular biology, serving not only as the building blocks of proteins but also as crucial molecules in a myriad of biological processes. biosynth.com In contemporary research, particularly in drug discovery, the use of amino acid derivatives, including unnatural amino acids (UAAs), has become a vital strategy. nih.gov These compounds are not typically found in natural protein synthesis but can be introduced through chemical synthesis or genetic engineering to modify the shape, stability, selectivity, and function of peptides and proteins. nih.govnih.gov

The modification of natural amino acids or the synthesis of novel derivatives allows researchers to create molecules with enhanced therapeutic properties. nih.gov For example, derivatives are used as precursors for synthetic peptides, in the synthesis of antibiotics and antivirals, and as drug carriers to improve bioavailability. drugdesign.org Their excellent biocompatibility makes them ideal for use in drug delivery systems, helping therapeutic agents cross biological membranes. drugdesign.org The introduction of specific functional groups can also lead to the development of enzyme inhibitors or agents for targeted therapies. biosynth.comnih.gov This tailored approach, moving beyond the 20 canonical amino acids, provides greater flexibility in molecular design and spurs the discovery of new medications for a wide range of diseases, including cancer and viral infections. nih.govnist.gov

Table 1: Examples of Amino Acid Derivatives in Therapeutic Research

| Derivative/Class | Parent Amino Acid | Significance in Research |

|---|---|---|

| L-DOPA | Tyrosine | Used in the treatment of Parkinson's disease to replenish dopamine (B1211576) levels. biosynth.com |

| Asparaginase | Asparagine (Enzyme) | An anticancer drug that works by breaking down asparagine, starving certain cancer cells. biosynth.com |

| S-adenosylmethionine (SAM) | Methionine | Acts as a methyl group donor in numerous critical methylation reactions, regulating gene expression and protein function. biosynth.com |

| Unnatural Amino Acids (UAAs) | N/A | Enhance stability, selectivity, and activity of drug molecules; used in protein engineering and targeted therapy. nih.gov |

Significance of Pentanamide (B147674) Scaffolds in Molecular Design

In molecular design, a "scaffold" refers to a core structure to which various functional groups can be attached to create a library of related compounds. nih.gov The pentanamide framework, also known as valeramide, represents a simple, flexible, linear scaffold. nist.gov This structure consists of a five-carbon chain terminating in an amide group (-CONH2). The amide bond is a critical functional group in biochemistry, most notably forming the backbone of peptides and proteins. nih.gov

The significance of the pentanamide scaffold in medicinal chemistry lies in its ability to present appended functional groups in diverse spatial orientations. The flexibility of the five-carbon chain allows the molecule to adopt various conformations, which can be crucial for optimal binding to a biological target. drugdesign.org Furthermore, the amide group itself is a key player in molecular interactions, capable of acting as both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen). nih.gov These hydrogen bonding capabilities are fundamental to the specific recognition between a drug molecule and its receptor site. drugdesign.org By modifying the substituents on the carbon chain or the amide nitrogen, chemists can systematically explore the structure-activity relationships (SAR) to optimize a compound's potency and selectivity. drugdesign.org For instance, studies on flavonoid-based amide derivatives have shown that changes in the amide portion of the molecule can significantly impact cytotoxic activity against cancer cell lines. nih.gov

Role and Prevalence of Sulfonyl-Containing Moieties in Biologically Active Compounds

The sulfonyl group (-SO2-) and its related sulfonamide moiety (-SO2NRR') are ubiquitous in medicinal chemistry and are found in a wide array of FDA-approved drugs. nih.govnih.gov This prevalence is due to the unique chemical properties the sulfonyl group imparts to a molecule. It is a strong hydrogen bond acceptor, is metabolically stable, and can improve the pharmacokinetic properties of a compound. The sulfonamide group, in particular, is a key pharmacophore that plays a paramount role in the biological action of many therapeutic agents. nih.gov

Since the discovery of the antibacterial properties of the sulfonamide-containing drug Prontosil in the 1930s, this functional group has been incorporated into drugs for a vast range of indications. nih.gov These include antibacterial, anti-inflammatory, antiviral, antitumor, antidiabetic, and diuretic agents. nih.gov The therapeutic versatility of this moiety stems from its ability to mimic a carboxylic acid or an amide in its interactions with biological targets while having different physicochemical properties, such as acidity (pKa). The rigid, tetrahedral geometry of the sulfur atom in the sulfonyl group also provides a well-defined structural element for molecular design. Compounds containing this moiety are known to act as inhibitors for various enzymes, including carbonic anhydrases and proteases. nih.govnih.gov

Table 2: Therapeutic Classes of Sulfonyl/Sulfonamide-Containing Compounds

| Therapeutic Class | Example Biological Target/Action |

|---|---|

| Antibacterial | Dihydropteroate synthase inhibition |

| Antiviral | Protease inhibition (e.g., in HIV treatment) nih.gov |

| Anticancer | Carbonic anhydrase inhibition, JAK/STAT pathway modulation nih.govnih.gov |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition nih.gov |

| Diuretic | Inhibition of ion transport in the kidneys nih.gov |

| Antidiabetic | Modulation of potassium channels in pancreatic cells nih.gov |

Defining the Research Landscape for 2-Amino-5-(ethylsulfonyl)pentanamide and its Structural Analogs

Specific, in-depth research published in peer-reviewed literature on 2-Amino-5-(ethylsulfonyl)pentanamide itself is limited. The compound is commercially available, often designated for research use only, which suggests it is primarily utilized as a building block in the synthesis of more complex molecules or as a tool compound for screening libraries.

However, the research landscape for this molecule can be defined by examining its structural components and the known biological activities of its close analogs. The molecule combines the features discussed previously: an alpha-amino amide (a derivative of ornithine), a flexible five-carbon backbone, and an ethylsulfonyl group. This unique combination suggests potential for biological activity.

Structural analogs of 2-Amino-5-(ethylsulfonyl)pentanamide are found in various areas of medicinal chemistry. For example, the compound 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is a key intermediate in the synthesis of Amisulpride, a pharmaceutical agent used as an antipsychotic and antiemetic. nbinno.com The synthesis of this analog involves the oxidation of an ethylthio precursor to the ethylsulfonyl group, highlighting a common synthetic route for this moiety. nbinno.com Other related structures, such as 2-aminothiazole (B372263) sulfonamides, have been synthesized and investigated for their potential as antioxidant and antimicrobial agents. excli.de The study of such analogs helps to establish structure-activity relationships, indicating that the presence and positioning of the amino and sulfonyl groups are critical for biological function. Given the established importance of its constituent functional groups and the activity of its structural analogs, 2-Amino-5-(ethylsulfonyl)pentanamide represents a molecule with untapped potential, warranting further investigation in drug discovery programs.

Properties

Molecular Formula |

C7H16N2O3S |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

2-amino-5-ethylsulfonylpentanamide |

InChI |

InChI=1S/C7H16N2O3S/c1-2-13(11,12)5-3-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |

InChI Key |

IIAMKNVBQQEDHO-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CCCC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Ethylsulfonyl Pentanamide and Derivatives

Synthetic Pathways to the Pentanamide (B147674) Core

The pentanamide core of the target molecule features an α-amino amide, a common structural motif in biologically active compounds. The synthesis of this core requires methodologies that can control the stereochemistry at the α-carbon and efficiently construct the five-carbon chain.

Established Routes for α-Amino Amide Synthesis

The synthesis of α-amino amides is a well-established area of organic chemistry. Traditional methods often involve the resolution of racemic mixtures, but modern approaches focus on enantioselective synthesis to produce a specific stereoisomer. nih.gov Peptides containing D-amino amides, for instance, are prevalent in both natural products and therapeutic agents. nih.gov

One prominent method is the Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce an α-amidoamide. researchgate.net A three-component version of this reaction (U-3CR) is also widely used. researchgate.net These multicomponent reactions offer a high degree of molecular diversity and are efficient for creating libraries of related compounds.

Another approach involves the direct α-amination of amides. This can be achieved under mild conditions using simple azides, proceeding through electrophilic amide activation. acs.org This method is notable for its chemoselectivity, favoring amides even in the presence of other carbonyl groups like esters or ketones. acs.org

Recent advancements have also utilized iridium-catalyzed reductive Ugi-type reactions of tertiary amides, expanding the scope of substrates for α-amino amide synthesis. researchgate.net These methods highlight the ongoing development of novel strategies to access this important chemical scaffold.

Strategies for Constructing the C5 Pentanamide Chain

The construction of the C5 aliphatic chain of the pentanamide can be approached in several ways, often starting from readily available C5 building blocks derived from petrochemical sources. The C5 stream from steam crackers, for example, contains a mixture of hydrocarbons including pentanes and pentenes, which can be separated and functionalized. ihs.com

For fine chemical synthesis, more controlled methods are typically employed. Standard organic reactions such as alkylation of a suitable C2 or C3 synthon with a C3 or C2 electrophile, respectively, can be used to build the carbon backbone. For instance, the alkylation of a glycine (B1666218) enolate equivalent with a 3-halopropyl precursor could establish the five-carbon chain.

Another strategy involves starting with a C5 precursor that already contains the desired carbon skeleton, such as glutaric acid or its derivatives. The challenge then lies in the selective functionalization of the two carboxylic acid groups to introduce the amine and amide functionalities at the appropriate positions.

The following table summarizes potential precursor strategies for the C5 chain:

| Starting Material Category | Example Precursor | Potential Transformation |

| C2 + C3 Approach | Glycine derivative + 3-halopropane | Alkylation |

| C5 Precursor | Glutaric anhydride | Ring opening and functional group manipulation |

| C5 Precursor | 5-halopentanoic acid | Amination and amidation |

Stereoselective Synthesis Approaches to 2-Amino-5-(ethylsulfonyl)pentanamide

Achieving the desired stereochemistry at the α-amino center is crucial for the biological activity of many chiral molecules. Enantioselective synthesis of α-amino amides can be accomplished through various catalytic methods. nih.gov

One notable approach is the cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane, which can be integrated with Umpolung Amide Synthesis (UmAS). nih.govrsc.org This multi-step protocol starts from aliphatic aldehydes and provides access to D-α-amino amides. nih.govrsc.org The development of a synthesis platform that provides access to any non-natural amino amide, with either L or D configuration, is a significant goal in synthetic chemistry. thieme.de

Asymmetric induction is another key strategy. For example, the α-amination of amides can exhibit high stereoselectivity, including asymmetric induction, through the intermediacy of azirinium/amidinium intermediates. acs.org

The choice of stereoselective strategy will depend on the desired enantiomer and the compatibility of the reaction conditions with the other functional groups present in the molecule, particularly the precursor to the ethylsulfonyl group.

Introduction of the Ethylsulfonyl Group

The ethylsulfonyl moiety is a key functional group in the target molecule. Its introduction can be achieved either by direct sulfonylation of a pre-formed aliphatic chain or by incorporating a precursor functional group that is later converted to the sulfonyl group.

Methods for Sulfonylation on Aliphatic Chains

Direct sulfonylation of aliphatic chains can be challenging but several methods have been developed. One approach involves the reaction of an aliphatic compound with an aqueous bisulfite solution in the presence of a catalyst and oxygen. google.com This process can introduce sulfonic acid groups into non-polar, water-insoluble compounds. google.com

Alternatively, sulfonyl chlorides are common reagents for creating sulfonate esters and sulfonamides. organic-chemistry.org While often used with alcohols and amines, modifications of these methods could potentially be adapted for C-H sulfonylation under specific conditions. Recent research has focused on the synthesis of 2-sulfonyl carbazoles via oxidative C-H functionalization of tetrahydrocarbazoles with sulfonyl hydrazides, indicating progress in direct C-H sulfonylation. nih.gov

The following table outlines some general sulfonylation methods:

| Reagent | Substrate | Conditions | Product |

| Aqueous bisulfite | Aliphatic compound | Catalyst, oxygen, heat | Aliphatic sulfonic acid |

| Sulfonyl chloride | Alcohol/Amine | Base | Sulfonate ester/Sulfonamide |

| Sulfonyl hydrazide | Tetrahydrocarbazole | Oxidant | 2-Sulfonyl carbazole |

Precursor Functionalization for Sulfonyl Moiety Incorporation

A more common and often more reliable strategy is to introduce a precursor functional group onto the C5 chain, which is then converted to the ethylsulfonyl group. A common precursor is a thioether, which can be oxidized to the corresponding sulfone. For example, a synthetic route to a related compound, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, involves the oxidation of a methyl 4-amino-5-(ethylthio)-2-methoxybenzoate precursor. nbinno.com Common oxidizing agents for this transformation include hydrogen peroxide or peroxy acids. nbinno.com

Another approach involves the use of sulfinate salts as versatile intermediates. These can be formed from prefunctionalized starting materials and can subsequently be converted to a variety of sulfonyl-containing compounds. nih.gov

The incorporation of the precursor can be achieved through nucleophilic substitution using an ethylthiolate on a 5-halo-2-aminopentanamide derivative. The subsequent oxidation would then yield the final product. This two-step process of incorporating a sulfur-containing group followed by oxidation is a robust and widely used method for the synthesis of sulfones.

Reaction Conditions and Catalysis for Sulfonyl Group Introduction

The introduction of the ethylsulfonyl group is a critical transformation in the synthesis of 2-Amino-5-(ethylsulfonyl)pentanamide. A common and effective method for forming sulfones is through the oxidation of the corresponding thioether (sulfide).

A plausible precursor for 2-Amino-5-(ethylsulfonyl)pentanamide would be a molecule containing an ethylthio group, such as 2-Amino-5-(ethylthio)pentanamide. The oxidation of this precursor to the desired ethylsulfonyl compound can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure high yield and purity, avoiding over-oxidation or side reactions.

Key factors influencing this oxidation step include the nature of the oxidizing agent, the solvent, reaction temperature, and the presence of any catalysts. Careful control of these parameters is necessary to achieve the desired transformation efficiently. For instance, a common pathway involves the oxidation of a precursor like methyl 4-amino-5-(ethylthio)-2-methoxybenzoate to its corresponding sulfonyl derivative. nbinno.com

Below is a table summarizing common oxidizing agents and typical reaction conditions for the conversion of a thioether to a sulfone.

| Oxidizing Agent | Typical Solvent(s) | Typical Temperature Range (°C) | Catalyst (if any) | Notes |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol | 0 - 50 | Often used with a catalyst like sodium tungstate | A green and cost-effective oxidant. |

| Peroxy acids (e.g., m-CPBA) | Dichloromethane, Chloroform | 0 - 25 | None | Highly effective but can be expensive and require careful handling. |

| Potassium Permanganate (KMnO₄) | Acetone, Water/Acetic Acid | 0 - 25 | Phase-transfer catalyst may be used | A strong oxidant that requires careful control to prevent over-oxidation. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water, Acetonitrile | 0 - 25 | None | A versatile and stable solid oxidant. |

Convergent and Linear Synthesis Strategies for 2-Amino-5-(ethylsulfonyl)pentanamide

Fragment Coupling Approaches

A convergent approach to 2-Amino-5-(ethylsulfonyl)pentanamide could involve the synthesis of two key fragments that are then coupled together. For example, one fragment could be a protected aminopentanamide backbone, and the other could be a reagent that introduces the ethylsulfonyl group at the 5-position.

Alternatively, a more common convergent strategy would involve the coupling of a protected amino acid derivative with a suitable side-chain precursor. For instance, a protected glutamine analogue could be coupled with a reagent that modifies the side chain to incorporate the ethylsulfonyl group. This approach is particularly advantageous as it allows for the late-stage introduction of the key functional group.

Multi-step Linear Synthesis Pathways

A hypothetical multi-step linear synthesis of 2-Amino-5-(ethylsulfonyl)pentanamide could start from a readily available precursor, such as a protected derivative of glutamic acid or a related amino acid. The synthesis would then proceed through a series of sequential reactions to introduce the necessary functional groups.

A possible linear pathway could be envisioned as follows:

Protection of the amino and carboxylic acid groups of a suitable starting material.

Modification of the side chain to introduce a leaving group.

Nucleophilic substitution with an ethylthiolate to form the thioether.

Oxidation of the thioether to the ethylsulfonyl group.

Deprotection of the amino and amide functionalities to yield the final product.

Novel Synthetic Methodologies and Process Optimization

The development of efficient and sustainable synthetic routes is a key focus in modern chemistry. This includes the application of green chemistry principles and ensuring the scalability of the synthesis for potential research and development needs.

Green Chemistry Approaches in 2-Amino-5-(ethylsulfonyl)pentanamide Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of 2-Amino-5-(ethylsulfonyl)pentanamide, several green chemistry approaches could be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical CO₂, can significantly reduce the environmental footprint of the synthesis. unife.it

Catalytic Reagents: The use of catalytic amounts of reagents is preferable to stoichiometric amounts, as this minimizes waste. nih.gov For the oxidation of the thioether, catalytic systems based on metals like tungsten or manganese could be employed with a stoichiometric amount of a green oxidant like hydrogen peroxide.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves choosing reactions that are highly efficient and minimize the formation of byproducts.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comnih.gov

The following table illustrates how green chemistry principles could be applied to the synthesis.

| Green Chemistry Principle | Application in the Synthesis of 2-Amino-5-(ethylsulfonyl)pentanamide |

| Prevention | Designing the synthesis to minimize waste generation at each step. |

| Atom Economy | Choosing reactions that maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using non-toxic or less toxic reagents and solvents. |

| Designing Safer Chemicals | The final product itself is the target, but intermediates should be designed to be as safe as possible. |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in place of volatile organic compounds. unife.it |

| Design for Energy Efficiency | Employing microwave irradiation or other energy-efficient heating methods. mdpi.com |

| Use of Renewable Feedstocks | Starting from bio-based materials if possible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. nih.gov |

| Design for Degradation | Not directly applicable to the synthesis but to the lifecycle of the compound. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Scalability Considerations for Research and Development

When a synthetic route is developed in the laboratory, it is crucial to consider its scalability for potential larger-scale production. Factors that are manageable on a small scale can become significant challenges when producing larger quantities of the compound.

Key scalability considerations include:

Cost of Reagents: The cost of starting materials and reagents becomes a major factor on a larger scale. Expensive reagents that are feasible for laboratory synthesis may not be economically viable for bulk production.

Reaction Conditions: Extreme temperatures or pressures that are achievable in a laboratory setting may be difficult or expensive to replicate in a large-scale reactor.

Work-up and Purification: Procedures like column chromatography, which are common for purification in the lab, are often not practical for large-scale synthesis. Alternative purification methods such as crystallization or distillation need to be developed.

Safety: The safety of the process is paramount. Exothermic reactions that are easily controlled on a small scale can pose a significant hazard in a large reactor. A thorough safety assessment is required before scaling up any process.

Waste Management: The disposal of waste generated during the synthesis becomes a more significant issue at a larger scale. Developing a process that minimizes waste is both environmentally and economically beneficial.

The development of a robust and scalable synthesis is an ongoing area of research, with chemists constantly seeking more efficient, environmentally friendly, and cost-effective methods. nbinno.com

Exploration of Biological Activities of 2 Amino 5 Ethylsulfonyl Pentanamide and Structural Analogs

Enzyme Inhibition Profiling

The following sections provide a detailed analysis of the inhibitory activities of structural analogs of 2-Amino-5-(ethylsulfonyl)pentanamide against several key enzyme classes.

Investigation of Protease Modulation Potential (e.g., General Proteases, Factor XIa)

Factor XIa (FXIa) is a serine protease that plays a significant role in the amplification of the coagulation cascade. bjcardio.co.uknih.gov Its inhibition is a therapeutic strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. bjcardio.co.uknih.gov While no direct studies on 2-Amino-5-(ethylsulfonyl)pentanamide were identified, research into FXIa inhibitors has yielded various classes of compounds, some of which share features like charged moieties and specific side chains designed to fit into the enzyme's active site pockets. nih.gov

Several distinct structural classes have been developed as FXIa inhibitors. These include small peptidomimetics, macrocyclic derivatives, and substituted azetidinones. nih.gov For instance, proline derivatives have been shown to exhibit potent FXIa inhibition, with IC50 values in the nanomolar range, while demonstrating high selectivity over other proteases like thrombin and trypsin. nih.gov Another class, substituted azetidinones, has been noted to inhibit FXIa and tryptase with IC50 values under 100 nM. nih.gov These inhibitors often feature a positively charged group, such as a 2-aminopyridine (B139424) moiety, which interacts with the S1 pocket of the FXIa active site. nih.gov

| Inhibitor Class | Key Structural Features | Reported Potency (IC50) | Reference |

|---|---|---|---|

| Proline Derivatives | Proline scaffold with various substitutions | e.g., 6 nM | nih.gov |

| Substituted Azetidinones | Azetidinone core, often with a 2-aminopyridine moiety for S1 pocket interaction | <100 nM | nih.gov |

| Macrocyclic Peptidomimetics | Biaryl macrocyclic structures | Potent and selective for FXIa or dual FXIa/plasma kallikrein | nih.gov |

| Antisense Oligonucleotides | Targets FXI messenger RNA to reduce protein synthesis | Reduces plasma FXI activity by 75-80% | bjcardio.co.uk |

| Monoclonal Antibodies | Bind to FXI (e.g., abelacimab) or FXIa (e.g., osocimab) to block activation or activity | Long half-life (20-44 days) | bjcardio.co.uk |

Evaluation as Dimethylarginine Dimethylaminohydrolase (DDAH) Inhibitors

Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) production. nih.govnih.gov It metabolizes endogenous inhibitors of nitric oxide synthase (NOS), such as asymmetric dimethylarginine (ADMA). nih.govnih.gov Inhibition of DDAH is a therapeutic target for conditions where NO overproduction is pathological. nih.gov

A structural analog of 2-Amino-5-(ethylsulfonyl)pentanamide, known as ZST316 (2-amino-5-(3-(2-methoxyethyl)guanidino)-N-(methylsulfonyl)-pentanamide), has been identified as an inhibitor of human DDAH-1. nih.gov This compound modifies the carboxylic acid moiety of its parent structure with an acyl methyl sulfonamide, a feature that bears resemblance to the amide and sulfonyl groups of 2-Amino-5-(ethylsulfonyl)pentanamide. nih.gov Other classes of DDAH inhibitors have been developed based on the structure of the natural substrate, L-arginine. N5-(1-iminoalk(en)yl)-l-ornithine derivatives, for example, function as DDAH inhibitors. nih.gov Stepwise modification of the alkyl chain in these compounds can shift their selectivity between NOS and DDAH, with N5-(1-iminopentyl)-l-ornithine showing potent DDAH-1 inhibition (IC50 of 7.5 µM) while having weaker effects on neuronal NOS. drugbank.comresearchgate.net

| Compound/Class | Target | Reported Potency (IC50) | Key Structural Feature | Reference |

|---|---|---|---|---|

| ZST316 | Human DDAH-1 | Data not specified | Acyl methyl sulfonamide modification | nih.gov |

| N5-(1-iminopentyl)-l-ornithine | Human DDAH-1 | 7.5 µM | Alkylamidine scaffold | drugbank.comresearchgate.net |

| N5-(1-iminopropyl)-l-ornithine | Human DDAH-1 | 52 µM | Alkylamidine scaffold | drugbank.comresearchgate.net |

| 2-Chloroacetamidine | Pseudomonas aeruginosa DDAH | Nonspecific inhibitor | Amidinium group with a 2-chloromethylene chain | nih.gov |

| Ebselen | Human DDAH-1 | Potent inhibitor | Selenazole heterocyclic structure | nih.gov |

Analysis of β-Glucuronidase Inhibition

Upon review of the scientific literature, no specific data were found regarding the inhibition of β-Glucuronidase by 2-Amino-5-(ethylsulfonyl)pentanamide or its close structural analogs.

Exploration of Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov A defining structural feature of many selective COX-2 inhibitors, such as celecoxib (B62257) and rofecoxib, is the presence of a sulfonamide (–SO2NH2) or a methanesulfonyl (–SO2Me) group. nih.gov

This sulfonyl moiety is crucial for selectivity, as it can fit into a specific side pocket within the COX-2 active site that is not present in the COX-1 isoform. nih.govnih.gov The binding of the –SO2NH2 group of celecoxib, for example, involves interactions with amino acid residues such as His90 and Arg513. nih.gov While the core scaffolds of these diaryl-based heterocyclic inhibitors are different from 2-Amino-5-(ethylsulfonyl)pentanamide, the presence of a sulfonyl group is a shared chemical feature relevant to interaction with this enzyme class. Other structural classes, such as oxyresveratrol (B150227) analogues, have also been investigated as potential COX-2 inhibitors, with dihydrooxyresveratrol showing inhibitory activity. mdpi.com

| Inhibitor Class | Example(s) | Key Structural Feature for Selectivity | Reference |

|---|---|---|---|

| Diaryl Heterocycles (Coxibs) | Celecoxib, Rofecoxib, Etoricoxib | Sulfonamide or Methanesulfonyl group | nih.govnih.gov |

| Oxicams | Meloxicam | Thiazine and carboxamide moieties | nih.gov |

| Stilbenoids | Dihydrooxyresveratrol | Hydrogen-donating character | mdpi.com |

Structure Activity Relationship Sar Studies of 2 Amino 5 Ethylsulfonyl Pentanamide Derivatives

Impact of Modifications to the Amino Acid Moiety (C2-Amino and Stereochemistry)

The amino acid portion of the molecule, particularly the C2-amino group and its stereochemistry, is a critical determinant of biological activity.

Stereochemistry plays a pivotal role in the biological activity of amino acid derivatives, as interactions with chiral biological targets such as enzymes and receptors are often stereospecific. nih.govaimspress.com For amino acids and their analogs, the L-configuration is typically the biologically active form in mammals. libretexts.org It is therefore highly probable that the (S)-enantiomer of 2-Amino-5-(ethylsulfonyl)pentanamide would exhibit significantly greater biological activity than its (R)-enantiomer. This is because transport systems and enzymes that recognize and process amino acids are stereoselective. nih.gov

Key Research Findings:

Studies on various amino acid analogs have consistently demonstrated that only one enantiomer, typically the one corresponding to the natural L-amino acid, displays significant biological effect. nih.gov

The specific three-dimensional arrangement of the amino and carboxamide groups is crucial for binding to target proteins.

Table 1: Hypothetical Biological Activity of Stereoisomers of 2-Amino-5-(ethylsulfonyl)pentanamide

| Compound | Stereochemistry | Relative Biological Activity (%) |

| 1 | (S) | 100 |

| 2 | (R) | < 10 |

| 3 | Racemic | ~ 50 |

| This table is illustrative and based on general principles of stereoselectivity for amino acid analogs. |

Modification of the primary amino group at the C2 position can have a profound impact on the molecule's activity. N-substitution can alter the compound's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with biological targets.

Key Research Findings:

In many classes of amino acid-derived compounds, N-alkylation can either increase or decrease activity depending on the specific target and the nature of the alkyl group. nih.gov

Small, non-bulky substituents may be tolerated, while larger groups could lead to a loss of activity due to steric hindrance at the binding site.

N-acylation would neutralize the positive charge of the amino group at physiological pH, which could drastically alter its binding properties, particularly if ionic interactions are important for activity.

Table 2: Predicted Impact of N-Substitution on the Biological Activity of (S)-2-Amino-5-(ethylsulfonyl)pentanamide Derivatives

| Derivative | R-Group on Amino | Predicted Biological Activity | Rationale |

| (S)-2-Amino-5-(ethylsulfonyl)pentanamide | H | High | Parent compound, likely optimal for binding. |

| (S)-2-(Methylamino)-5-(ethylsulfonyl)pentanamide | CH₃ | Moderate to High | Small alkyl group may be tolerated. |

| (S)-2-(Dimethylamino)-5-(ethylsulfonyl)pentanamide | (CH₃)₂ | Low to Moderate | Increased steric bulk may hinder binding. |

| (S)-2-Acetamido-5-(ethylsulfonyl)pentanamide | COCH₃ | Low | Loss of positive charge and increased steric bulk. |

| This table is illustrative and based on general SAR principles for amino acid derivatives. |

Structural Variations of the Pentanamide (B147674) Backbone

The pentanamide backbone provides the structural scaffold for the functional groups and its length, flexibility, and conformation are key to proper orientation within a biological target.

The length of the carbon chain between the C2-amino group and the ethylsulfonyl group is likely optimized for a specific biological target.

Key Research Findings:

Studies on other aliphatic amides have shown that both increasing and decreasing the chain length can lead to a decrease in biological activity. nih.govresearchgate.net

The optimal chain length is determined by the distance between key binding interactions at the target site.

Introduction of branching on the carbon backbone can restrict conformational flexibility, which may either be beneficial by locking the molecule in an active conformation or detrimental by preventing it from adopting the necessary binding pose.

The flexibility of the pentanamide chain allows it to adopt numerous conformations in solution. However, it is likely that only a specific, low-energy conformation is responsible for its biological activity.

Key Research Findings:

The amide bond itself has restricted rotation due to its partial double-bond character, leading to planar cis and trans isomers. cambridge.orgnih.gov The trans conformation is generally favored in linear peptides and amides.

Computational modeling and conformational analysis of related flexible molecules have been used to predict the bioactive conformation. researchgate.net

Modifications to the Ethylsulfonyl Group

The ethylsulfonyl group is a key feature of the molecule, likely involved in important polar interactions with the biological target.

Key Research Findings:

The sulfonamide group is a well-known bioisostere for carboxylic acids and can participate in hydrogen bonding. tandfonline.comsemanticscholar.orgzu.ac.ae

The ethyl group provides a certain degree of lipophilicity and steric bulk. Altering the size of the alkyl group (e.g., to methyl or propyl) would modulate these properties and could impact binding affinity.

Replacement of the sulfonyl group with other electron-withdrawing groups of similar size and geometry could potentially retain activity, depending on the specific nature of the interaction at the target site.

Table 3: Predicted Effects of Modifications to the Ethylsulfonyl Group on Biological Activity

| Derivative | Modification | Predicted Biological Activity | Rationale |

| 2-Amino-5-(methylsulfonyl)pentanamide | Ethyl to Methyl | Potentially similar or slightly reduced | Reduced lipophilicity and steric bulk. |

| 2-Amino-5-(propylsulfonyl)pentanamide | Ethyl to Propyl | Potentially similar or slightly reduced | Increased lipophilicity and steric bulk. |

| 2-Amino-5-(phenylsulfonyl)pentanamide | Ethyl to Phenyl | Likely reduced | Significant increase in steric bulk. |

| 5-Amino-6-oxo-6-(ethylamino)hexanoic acid | Sulfonyl to Carboxyl | Potentially altered | Change in acidity and hydrogen bonding pattern. |

| This table is illustrative and based on general principles of bioisosterism and SAR for sulfonamides. |

Alkyl Chain Length Variations on the Sulfonyl Group

The size and lipophilicity of the alkyl group attached to the sulfonyl moiety are expected to play a significant role in the biological activity of 2-amino-5-(ethylsulfonyl)pentanamide derivatives. Variations in the length of this alkyl chain can influence the compound's interaction with target proteins, its solubility, and its pharmacokinetic properties.

Systematic modification of the ethyl group to other alkyl chains (e.g., methyl, propyl, butyl) would likely result in a spectrum of biological activities. It is hypothesized that an optimal chain length exists for binding to a specific biological target. For instance, a shorter alkyl chain, such as a methyl group, might be preferred if the binding pocket is sterically constrained. Conversely, a longer alkyl chain could enhance binding through increased hydrophobic interactions if the target protein has a suitable hydrophobic pocket.

Table 1: Hypothetical Impact of Alkyl Chain Length on Biological Activity (Illustrative data based on general principles of medicinal chemistry, as specific data for 2-amino-5-(alkylsulfonyl)pentanamide derivatives is not available in the reviewed literature.)

| Alkyl Group | Lipophilicity (Predicted) | Expected Interaction | Potential Impact on Activity |

| Methyl | Low | Potential for steric fit in small pockets | May increase or decrease activity depending on target |

| Ethyl | Moderate | Balanced hydrophobic interaction | Parent compound's activity benchmark |

| Propyl | Moderate-High | Increased hydrophobic interaction | Potential for increased activity if pocket allows |

| Isopropyl | Moderate-High | Bulkier, may provide specific interactions | Could increase selectivity or decrease activity due to steric hindrance |

| Butyl | High | Strong hydrophobic interaction | May lead to non-specific binding or enhanced potency |

Oxidation State of Sulfur in Biological Contexts

The oxidation state of the sulfur atom is a critical determinant of the physicochemical properties and biological activity of sulfur-containing amino acids. nih.govwikipedia.orgiris-biotech.de In the context of 2-amino-5-(ethylsulfonyl)pentanamide, the sulfone (SO2) group represents the highest oxidation state. Comparing its activity with its corresponding sulfoxide (B87167) (SO) and sulfide (B99878) (S) analogues would provide valuable insights into the role of the sulfur's electronic properties and hydrogen bonding capacity.

The sulfide, being the most reduced and lipophilic form, would likely exhibit different binding characteristics compared to the more polar sulfoxide and sulfone. The sulfoxide introduces a chiral center at the sulfur atom and acts as a hydrogen bond acceptor. The sulfone group is a strong hydrogen bond acceptor and is not susceptible to further oxidation in vivo, which can be a metabolic advantage. nih.gov However, the increased polarity of the sulfone may impact cell permeability.

In biological systems, methionine sulfoxide can be reduced back to methionine by the enzyme methionine sulfoxide reductase, a process that is not possible for methionine sulfone. nih.gov This suggests that the sulfone derivative would have greater biological stability against this specific metabolic pathway.

Table 2: Predicted Properties and Biological Implications of Different Sulfur Oxidation States (Illustrative data based on known properties of sulfur-containing amino acids, as specific comparative data for 2-amino-5-(ethyl-substituted)pentanamide derivatives is not available in the reviewed literature.)

| Sulfur Moiety | Oxidation State | Polarity | H-Bonding Capacity | Potential Biological Implications |

| Ethylthio (Sulfide) | -2 | Low | Weak acceptor | Increased lipophilicity, may alter binding profile |

| Ethylsulfinyl (Sulfoxide) | 0 | Moderate | Moderate acceptor | Introduction of chirality, potential for redox cycling |

| Ethylsulfonyl (Sulfone) | +2 | High | Strong acceptor | Increased polarity, metabolic stability to reduction |

Replacement of the Sulfonyl Group with Bioisosteric Moieties

Bioisosteric replacement of the sulfonyl group is a common strategy in drug design to modulate a compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.com The sulfone moiety can be replaced by a variety of groups that mimic its size, shape, and electronic characteristics. Common bioisosteres for sulfones include sulfonamides, sulfoximines, and gem-dimethylsulfones. nih.govresearchgate.net

Replacing the sulfone with a sulfonamide (SO2NH) would introduce a hydrogen bond donor, which could lead to new interactions with a biological target. Sulfoximines offer aza-analogues of sulfones and provide an additional vector for chemical modification. researchgate.net The gem-dimethylsulfone group can serve as a suitable replacement, potentially improving metabolic stability. nih.gov The choice of bioisostere would depend on the specific therapeutic goal, such as enhancing potency, improving selectivity, or optimizing pharmacokinetic parameters.

Amide Bond Modifications and Isosteres

The amide bond is a crucial functional group in many biologically active molecules, but it is often susceptible to enzymatic cleavage. nih.gov Therefore, its modification or replacement with isosteres is a key strategy in medicinal chemistry.

Influence of Amide Linker Substitutions

Modifying the amide linker in 2-amino-5-(ethylsulfonyl)pentanamide can significantly impact its biological activity. N-alkylation of the amide, for instance, can increase metabolic stability by preventing enzymatic hydrolysis. However, this also removes a hydrogen bond donor, which could be detrimental to binding affinity if this interaction is important.

The introduction of various substituents on the amide nitrogen can also influence the compound's lipophilicity and steric profile, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Conformational Constraints Introduced by Amide Modifications

Introducing conformational constraints into a flexible molecule like 2-amino-5-(ethylsulfonyl)pentanamide can lead to increased potency and selectivity. This is because a more rigid structure can better fit into a specific binding site, reducing the entropic penalty of binding.

One approach to introduce conformational constraints is to incorporate the amide bond into a cyclic system, such as a lactam. Another strategy is to replace the amide bond with a more rigid bioisostere, such as a 1,2,3-triazole or an oxadiazole. nih.gov These heterocyclic rings mimic the geometry of the amide bond but have different electronic and hydrogen bonding properties, which can be fine-tuned to optimize biological activity.

Correlations Between Structural Features and Specific Biological Activities

A comprehensive SAR analysis of 2-amino-5-(ethylsulfonyl)pentanamide derivatives would aim to establish clear correlations between specific structural features and observed biological activities. For example, it might be found that a high degree of polarity in the sulfur moiety (i.e., the sulfone) is essential for a particular activity, while another activity is favored by the more lipophilic sulfide.

Similarly, the presence of a hydrogen bond-donating amide might be critical for one target, whereas for another, a metabolically stable, non-hydrogen-bond-donating amide isostere might be preferred. By systematically synthesizing and testing a library of analogues with variations in the alkyl chain of the sulfonyl group, the oxidation state of the sulfur, and the nature of the amide bond, it would be possible to build a detailed SAR model. This model would be invaluable for the rational design of more potent, selective, and metabolically stable derivatives of 2-amino-5-(ethylsulfonyl)pentanamide for specific therapeutic applications.

Computational and Theoretical Investigations of 2 Amino 5 Ethylsulfonyl Pentanamide

Molecular Docking Simulations

No molecular docking studies for 2-Amino-5-(ethylsulfonyl)pentanamide have been identified in the current body of scientific literature. This type of research is crucial for predicting how a molecule might interact with specific biological targets.

Ligand-Protein Interaction Prediction with Target Enzymes and Receptors

Information regarding the prediction of ligand-protein interactions between 2-Amino-5-(ethylsulfonyl)pentanamide and any target enzymes or receptors is not available.

Binding Site Characterization and Hotspot Identification

There is no published data on the characterization of the binding site or the identification of interaction hotspots for 2-Amino-5-(ethylsulfonyl)pentanamide with any biological target.

Specificity and Selectivity Predictions Through Docking

Without any molecular docking studies, there are no computational predictions regarding the specificity and selectivity of 2-Amino-5-(ethylsulfonyl)pentanamide for any particular protein or receptor.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies for 2-Amino-5-(ethylsulfonyl)pentanamide have been reported in the scientific literature. MD simulations are essential for understanding the dynamic behavior of a molecule and its interactions over time.

Conformational Landscape Analysis of the Compound

An analysis of the conformational landscape of 2-Amino-5-(ethylsulfonyl)pentanamide has not been published. This type of study would provide insight into the molecule's flexibility and the different shapes it can adopt.

Dynamic Interactions with Biological Macromolecules

There is no information available from molecular dynamics simulations on the dynamic interactions of 2-Amino-5-(ethylsulfonyl)pentanamide with any biological macromolecules.

Stability of Ligand-Target Complexes

Key metrics evaluated during MD simulations to determine complex stability include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of atomic positions in the complex over time compared to a reference structure. A stable RMSD value, typically fluctuating around a low value (e.g., < 2-3 Å), suggests that the complex maintains a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein or atoms in the ligand. It helps identify which parts of the complex are flexible and which remain stable upon ligand binding.

Radius of Gyration (Rg): This value indicates the compactness of the protein-ligand complex. A consistent Rg value over the simulation time suggests that the complex is not undergoing significant unfolding or conformational changes.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy (ΔGbind) of the ligand to its target. A more negative ΔGbind value typically indicates a more stable and favorable binding interaction.

A hypothetical MD simulation analysis for a 2-Amino-5-(ethylsulfonyl)pentanamide-target complex might yield the data presented in the interactive table below, illustrating how these metrics would be used to compare its stability against a known reference compound.

| Metric | 2-Amino-5-(ethylsulfonyl)pentanamide | Reference Compound | Interpretation |

| Average RMSD (Å) | 1.8 ± 0.3 | 2.5 ± 0.6 | Lower value suggests higher structural stability. |

| Average Rg (nm) | 1.5 ± 0.1 | 1.7 ± 0.2 | Lower value indicates a more compact and stable complex. |

| ΔGbind (kcal/mol) | -85.5 ± 5.2 | -70.1 ± 6.8 | More negative value suggests stronger binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Efficacy

To develop a QSAR model for a series of compounds including 2-Amino-5-(ethylsulfonyl)pentanamide, a dataset of molecules with known biological activities (e.g., IC50 values) is required. Various statistical methods, such as Multiple Linear Regression (MLR) and Support Vector Machine (SVM), can then be used to build the predictive model. The goal is to create an equation that accurately correlates molecular descriptors (numerical representations of chemical structure) with activity. For a series of 2-amino-6-arylsulfonylbenzonitriles, both linear and nonlinear regression methods have been used to create predictive QSAR models for anti-HIV activity.

Identification of Key Physicochemical Descriptors

The core of a QSAR model lies in its descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For a compound like 2-Amino-5-(ethylsulfonyl)pentanamide, relevant descriptors would likely include:

Topological Descriptors: These describe the connectivity and branching of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These relate to the molecule's electronic properties, such as dipole moment and partial charges on atoms.

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for lipophilicity, which influences how a molecule interacts with biological membranes and hydrophobic pockets in proteins.

In a hypothetical QSAR study, descriptors like those in the table below might be identified as significant for predicting biological activity.

| Descriptor Type | Example Descriptor | Correlation with Activity |

| Hydrophobic | LogP | Positive |

| Electronic | Dipole Moment | Negative |

| Steric | Molecular Volume | Positive |

Pharmacophore Model Generation

A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Such models can be generated based on the structure of known active ligands or the structure of the target's binding site. For 2-Amino-5-(ethylsulfonyl)pentanamide, a pharmacophore model would likely include:

Hydrogen Bond Donor: From the primary amine (-NH2) and amide (-NH) groups.

Hydrogen Bond Acceptor: From the carbonyl oxygen (=O) and the sulfonyl oxygens (=O).

Hydrophobic Feature: From the ethyl group and the pentyl chain.

This model serves as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to be active.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution around a molecule. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 2-Amino-5-(ethylsulfonyl)pentanamide, the ESP map would likely show negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, and positive potential around the amine and amide hydrogens. This information is invaluable for understanding and predicting non-covalent interactions with a biological target.

A theoretical analysis might produce the following values for 2-Amino-5-(ethylsulfonyl)pentanamide.

| Quantum Chemical Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |

Conformational Energy Landscapes

The primary sources of conformational isomerism in 2-Amino-5-(ethylsulfonyl)pentanamide are the rotations around the single bonds within its aliphatic chain and the bonds connected to the sulfonyl group. The key dihedral angles that define the conformational space of this molecule would include rotations around the Cα-Cβ, Cβ-Cγ, Cγ-Cδ, and Cδ-S bonds.

Key Rotatable Bonds and Expected Conformational Preferences:

Pentanamide (B147674) Backbone: The five-carbon chain of the pentanamide backbone will exhibit conformational preferences similar to those of n-alkanes. The staggered conformations (anti and gauche) around the C-C bonds are expected to be energy minima, while the eclipsed conformations will represent energy maxima. lumenlearning.comchemistrysteps.com The anti-conformation, where bulky substituents are farthest apart, is generally the most stable. libretexts.org

Ethylsulfonyl Group: The orientation of the ethyl group relative to the rest of the molecule will be determined by rotation around the Cδ-S bond. The sulfonyl group itself has a tetrahedral geometry, and steric hindrance between the ethyl group and the pentanamide chain will influence the preferred rotamers.

Hypothetical Energy Profile:

A hypothetical potential energy surface for one of the rotatable bonds, such as the Cγ-Cδ bond, would likely show energy minima at dihedral angles corresponding to staggered conformations and energy maxima for eclipsed conformations. The energy differences between these states would be influenced by steric interactions between the adjacent parts of the molecule. For instance, a gauche interaction between the ethylsulfonyl group and the main chain would be expected to be higher in energy than an anti-conformation due to steric repulsion.

Computational methods, such as molecular mechanics or density functional theory (DFT), would be required to generate an accurate conformational energy landscape. Such studies would involve systematically rotating each key dihedral angle and calculating the corresponding energy to identify the global and local energy minima, which represent the most stable and populated conformations of the molecule.

Spectroscopic Property Predictions to Aid Characterization (e.g., NMR, IR, Raman)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and structural elucidation. youtube.com In the absence of experimental spectra for 2-Amino-5-(ethylsulfonyl)pentanamide, theoretical predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can be made based on the known spectroscopic behavior of its functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The NMR chemical shifts of 2-Amino-5-(ethylsulfonyl)pentanamide can be predicted using computational methods like DFT. illinois.edu The predicted chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR: The protons of the methylene (B1212753) groups in the pentanamide chain would be expected to appear in the range of 1.5-3.5 ppm. The α-proton, being adjacent to the amino and amide groups, would likely be shifted downfield. The protons of the ethyl group attached to the sulfonyl moiety would also have characteristic shifts. The N-H protons of the amino and amide groups would likely appear as broad signals at higher chemical shifts, and their exact position would be sensitive to solvent and concentration. libretexts.orgnih.gov

¹³C NMR: The carbon atoms of the pentanamide backbone would be expected in the aliphatic region of the spectrum. The carbonyl carbon of the amide group would be significantly downfield, typically in the range of 170-180 ppm. The carbons of the ethylsulfonyl group would also have distinct chemical shifts.

Interactive Table: Predicted NMR Chemical Shifts

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for 2-Amino-5-(ethylsulfonyl)pentanamide. These values are estimates based on typical chemical shifts for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα | 3.5 - 4.0 | 50 - 60 |

| Cβ | 1.6 - 2.0 | 25 - 35 |

| Cγ | 1.7 - 2.1 | 20 - 30 |

| Cδ | 3.0 - 3.4 | 50 - 55 |

| C=O | - | 175 - 185 |

| Ethyl-CH₂ | 3.1 - 3.5 | 45 - 55 |

| Ethyl-CH₃ | 1.2 - 1.5 | 5 - 15 |

| NH₂ | 1.5 - 3.0 (broad) | - |

| CONH₂ | 7.0 - 8.5 (broad) | - |

Predicted IR and Raman Vibrational Frequencies:

The IR and Raman spectra of 2-Amino-5-(ethylsulfonyl)pentanamide are expected to show characteristic bands corresponding to the vibrational modes of its functional groups. researchgate.net DFT calculations can be used to simulate these spectra with a good degree of accuracy. youtube.comresearchgate.net

Amide Group: A strong C=O stretching vibration is expected in the IR spectrum around 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3200-3400 cm⁻¹.

Amino Group: The N-H stretching vibrations of the primary amino group would also be found in the 3200-3400 cm⁻¹ region, potentially overlapping with the amide N-H stretches.

Sulfonyl Group: The sulfonyl group will exhibit strong and characteristic asymmetric and symmetric SO₂ stretching vibrations, typically in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

Aliphatic Chain: C-H stretching vibrations from the pentyl and ethyl chains will be observed in the 2850-3000 cm⁻¹ region.

Interactive Table: Predicted IR and Raman Active Vibrational Modes

The following table presents a hypothetical list of major predicted vibrational frequencies for 2-Amino-5-(ethylsulfonyl)pentanamide.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3350, 3180 | 3350, 3180 | Medium |

| N-H Stretch (Amino) | 3300, 3200 | 3300, 3200 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 | Strong |

| C=O Stretch (Amide I) | 1680 | 1680 | Strong |

| N-H Bend (Amide II) | 1620 | 1620 | Medium |

| SO₂ Asymmetric Stretch | 1320 | 1320 | Strong |

| SO₂ Symmetric Stretch | 1140 | 1140 | Strong |

| C-N Stretch | 1400 | 1400 | Medium |

| C-S Stretch | 700-800 | 700-800 | Medium |

These predicted spectroscopic data can serve as a valuable reference for the experimental characterization of 2-Amino-5-(ethylsulfonyl)pentanamide and for confirming its synthesis and purity.

Cheminformatics and Virtual Screening Applications

Database Screening for Related Active Analogs

Cheminformatics and virtual screening are powerful computational techniques used in drug discovery to identify novel bioactive compounds from large chemical databases. The chemical structure of 2-Amino-5-(ethylsulfonyl)pentanamide can serve as an excellent starting point for such in silico screening campaigns.

One common approach is ligand-based virtual screening , where the structure of a known molecule is used to find other compounds with similar properties. The underlying principle is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities.

Scaffold-Hopping and Similarity Searching:

Using the 2-Amino-5-(ethylsulfonyl)pentanamide structure as a query, various similarity search methods can be employed. These methods can be based on 2D fingerprints, which encode the presence or absence of various structural features, or on 3D shape and pharmacophore models.

2D Similarity Searching: This involves calculating molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) for 2-Amino-5-(ethylsulfonyl)pentanamide and then screening a database for molecules with a high similarity index (e.g., Tanimoto coefficient). This can rapidly identify close structural analogs.

3D Shape-Based Screening: This method considers the three-dimensional shape of the molecule. A 3D model of a low-energy conformer of 2-Amino-5-(ethylsulfonyl)pentanamide can be used to screen databases for molecules that have a similar shape, as shape is often a critical determinant of biological activity.

Pharmacophore-Based Screening: A pharmacophore model can be developed based on the key chemical features of 2-Amino-5-(ethylsulfonyl)pentanamide that are hypothesized to be important for biological activity. These features would likely include a hydrogen bond donor (amino group), a hydrogen bond acceptor (amide carbonyl and sulfonyl oxygens), and a hydrophobic region (the alkyl chain). This pharmacophore query can then be used to search databases for molecules that match this spatial arrangement of features, even if their underlying chemical scaffolds are different (scaffold hopping). nih.gov

By screening large compound libraries such as ZINC, PubChem, or commercial vendor databases, it is possible to identify a diverse set of compounds that are structurally related to 2-Amino-5-(ethylsulfonyl)pentanamide. These "hits" can then be acquired for experimental testing, potentially leading to the discovery of new active analogs with improved properties.

De Novo Design Principles Guided by Computational Insights

De novo drug design is a computational strategy that aims to design novel molecules with desired properties from scratch, rather than searching for them in existing databases. mdpi.com Computational insights into the structure and properties of 2-Amino-5-(ethylsulfonyl)pentanamide can provide a valuable foundation for de novo design efforts.

Scaffold-Based and Fragment-Based Design:

The chemical structure of 2-Amino-5-(ethylsulfonyl)pentanamide can be dissected into key fragments or used as a central scaffold for the design of new molecules.

Fragment-Based Growth: The molecule can be broken down into its constituent fragments: the amino-amide head group, the pentyl linker, and the ethylsulfonyl tail. De novo design algorithms can then explore different ways to connect these or similar fragments to generate novel molecules. For example, the linker could be modified to alter the flexibility and spacing of the functional groups, or the ethylsulfonyl group could be replaced with other polar groups to modulate solubility and hydrogen bonding capacity. nih.gov

Scaffold Decoration: The pentanamide backbone can be used as a central scaffold, and computational methods can be used to explore different "decorations" at various positions. For instance, different substituents could be added to the α-carbon or the alkyl chain to explore new interactions with a hypothetical biological target.

Guiding Principles from Computational Analysis:

The computational investigations described in the previous sections can provide key guiding principles for the de novo design process:

Conformational Preferences: Knowledge of the stable conformations of 2-Amino-5-(ethylsulfonyl)pentanamide can be used to design more rigid analogs that are "pre-organized" for binding to a target, which can lead to improved potency and selectivity.

Spectroscopic Properties: The predicted spectroscopic features can guide the design of molecules with specific properties, for example, by incorporating functionalities that can be easily monitored by a particular spectroscopic technique.

Physicochemical Properties: Computational models can be used to predict properties such as solubility, lipophilicity (logP), and polar surface area for newly designed molecules. This allows for the early-stage optimization of these properties to improve the drug-like characteristics of the designed compounds. The sulfonyl group, for instance, can be strategically used to modulate these properties. researchgate.net

By integrating computational insights into the de novo design process, it is possible to rationally design novel molecules based on the 2-Amino-5-(ethylsulfonyl)pentanamide template with a higher probability of possessing the desired biological activity and physicochemical properties.

Future Research Directions and Unexplored Avenues for 2 Amino 5 Ethylsulfonyl Pentanamide

Exploration of Novel Biological Targets Based on Structural Homology

The structure of 2-Amino-5-(ethylsulfonyl)pentanamide serves as a foundational blueprint for hypothesizing its potential biological interactions. The presence of the sulfonyl group is of particular interest, as this functional group is a cornerstone in the design of a multitude of therapeutic agents. Compounds containing sulfonyl or sulfonamide groups are known to interact with a wide array of biological targets, including enzymes and receptors. For instance, they are key components in drugs developed for the treatment of diabetes and its complications by targeting enzymes involved in glucose metabolism. rsc.orgnih.gov

Furthermore, the amino acid amide backbone of 2-Amino-5-(ethylsulfonyl)pentanamide suggests potential interactions with biological systems that recognize amino acids and their derivatives. Amide derivatives, in general, are associated with a broad spectrum of biological activities. nih.gov Future research could, therefore, focus on screening 2-Amino-5-(ethylsulfonyl)pentanamide against a panel of enzymes where sulfonyl-containing molecules have shown activity. A systematic approach, as outlined in the table below, could guide these initial screening efforts.

| Potential Target Class | Rationale Based on Structural Features | Examples of Known Interacting Compounds |

| Carbonic Anhydrases | The sulfonamide group is a classic zinc-binding motif for this enzyme class. | Acetazolamide, Dorzolamide |

| Kinases | The sulfonyl group can form hydrogen bonds with the kinase hinge region. | Sorafenib, Pazopanib rsc.org |

| Proteases | Amino acid-like structures can mimic natural substrates. | Various peptide-based inhibitors |

| Ion Channels | Sulfonylurea compounds are known to modulate ion channel activity. | Glimepiride, Glyburide |

Integration with Advanced Omics Technologies for Pathway Elucidation

To understand the cellular impact of 2-Amino-5-(ethylsulfonyl)pentanamide in an unbiased and comprehensive manner, the application of advanced "omics" technologies is indispensable. These high-throughput methods can provide a global snapshot of the molecular changes within a biological system upon exposure to the compound, offering clues to its mechanism of action and potential biological targets. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to 2-Amino-5-(ethylsulfonyl)pentanamide treatment. This can help to identify the signaling pathways and cellular processes that are affected by the compound. creative-biolabs.com For example, if genes involved in a particular metabolic pathway are consistently altered, it would suggest that the compound may be targeting an enzyme or receptor within that pathway.

Proteomics , the large-scale study of proteins, can directly identify the proteins that physically interact with 2-Amino-5-(ethylsulfonyl)pentanamide. Techniques such as chemical proteomics can be employed to "fish" for protein targets from cell lysates. nih.govnih.gov This approach can provide direct evidence of target engagement and help to understand the compound's selectivity.

Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, can identify changes in the levels of endogenous metabolites following treatment with the compound. nih.govmdpi.com This can provide functional insights into the biochemical pathways that are perturbed by 2-Amino-5-(ethylsulfonyl)pentanamide.

A multi-omics approach, integrating data from these different levels of biological organization, would provide a powerful and holistic view of the compound's biological activity, as detailed in the following table.

| Omics Technology | Potential Application for 2-Amino-5-(ethylsulfonyl)pentanamide | Type of Information Gained |

| Transcriptomics | Identify changes in gene expression in cells treated with the compound. | Elucidation of affected signaling pathways and cellular responses. |

| Proteomics | Identify proteins that directly bind to the compound or show altered expression/post-translational modifications. | Direct target identification and understanding of downstream protein-level effects. |

| Metabolomics | Profile changes in the cellular metabolome after compound treatment. | Insight into the functional consequences of target engagement and pathway modulation. |

Development of Advanced Delivery Systems for in vitro and ex vivo Studies

To accurately assess the biological activity of 2-Amino-5-(ethylsulfonyl)pentanamide in cellular and tissue models, the development of appropriate delivery systems is crucial. The physicochemical properties of the compound, such as its solubility and stability, will dictate the most suitable formulation for in vitro and ex vivo experiments. Advanced delivery systems can enhance the bioavailability of the compound to the target cells or tissues, ensuring that the observed effects are a true reflection of its intrinsic activity.

For in vitro studies, liposomal formulations could be explored. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, potentially improving cellular uptake. creative-biolabs.comnih.govNanoparticle-based delivery systems , such as those made from biodegradable polymers, offer another versatile platform for controlled release and targeted delivery in cellular models. nih.govazonano.com

For ex vivo studies, which often involve intact tissues or organs, more sophisticated delivery systems may be required to mimic physiological conditions. nih.govnih.govHydrogels can serve as three-dimensional matrices for the sustained release of the compound to tissue explants, providing a more physiologically relevant environment. nih.govmdpi.commdpi.com The choice of delivery system will be critical for obtaining reliable and reproducible data, as summarized in the table below.

| Delivery System | Application in Research | Potential Advantages for 2-Amino-5-(ethylsulfonyl)pentanamide |

| Liposomes | In vitro cell-based assays | Enhanced solubility and cellular uptake, protection from degradation. |

| Polymeric Nanoparticles | In vitro and potentially ex vivo studies | Controlled and sustained release, potential for surface modification for targeting. |

| Hydrogels | Ex vivo tissue models | Localized and sustained delivery, mimics the extracellular matrix. |

Utilization as a Chemical Probe for Fundamental Biological Processes

Beyond its potential as a therapeutic agent, 2-Amino-5-(ethylsulfonyl)pentanamide could be developed into a valuable chemical probe to investigate fundamental biological processes. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. mdpi.comnih.govnih.gov

To be utilized as a chemical probe, 2-Amino-5-(ethylsulfonyl)pentanamide would first need to be shown to interact with a specific biological target with high affinity and selectivity. Once a target is validated, the compound could be modified to incorporate reporter tags, such as fluorescent dyes or affinity labels. rsc.orgacs.orgnih.gov These modified probes could then be used in a variety of applications, as outlined in the table below.

| Type of Chemical Probe | Modification to 2-Amino-5-(ethylsulfonyl)pentanamide | Application in Biological Research |

| Fluorescent Probe | Covalent attachment of a fluorophore. | Visualization of the target protein's localization and dynamics within living cells. nih.govmdpi.com |

| Affinity-Based Probe | Incorporation of a biotin (B1667282) tag or other affinity handle. | Pull-down experiments to identify interacting proteins and protein complexes. |

| Photoaffinity Probe | Introduction of a photoreactive group. | Covalent labeling of the target protein upon UV irradiation for target identification and validation. |

The development of 2-Amino-5-(ethylsulfonyl)pentanamide into a suite of chemical probes would provide the scientific community with powerful tools to dissect the intricacies of its target's biology, contributing to a deeper understanding of cellular function in both health and disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-5-(ethylsulfonyl)pentanamide, and how can reaction conditions be optimized for high purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with sulfonylation of the precursor amine using ethylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base). A key intermediate, 5-(ethylsulfonyl)pentanenitrile, is then hydrolyzed to the corresponding amide using acidic or enzymatic catalysis. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Optimization focuses on controlling temperature (0–5°C during sulfonylation to minimize side reactions) and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing 2-Amino-5-(ethylsulfonyl)pentanamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethylsulfonyl group (δ ~3.4 ppm for CH₂-SO₂ and δ ~1.3 ppm for CH₃) and the pentanamide backbone. Infrared (IR) spectroscopy identifies key functional groups (N–H stretch at ~3300 cm⁻¹, S=O asymmetric stretch at ~1350 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight ([M+H]⁺ expected at 223.1 g/mol). High-resolution data should be cross-referenced with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the interaction of 2-Amino-5-(ethylsulfonyl)pentanamide with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to targets like proteases or kinases. The ethylsulfonyl group’s polarity and hydrogen-bonding capacity are critical for interactions with catalytic residues (e.g., Zika virus NS3 protease, as seen in structurally analogous compounds ). Free energy perturbation (FEP) or molecular dynamics (MD) simulations (AMBER/CHARMM force fields) assess stability of ligand-target complexes. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). For example, conflicting IC₅₀ values in enzyme inhibition studies may stem from differences in buffer pH (affecting sulfonamide protonation) or impurity profiles. Mitigation strategies:

- Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Analytical QC : Use HPLC-MS to verify compound purity (>98%) and rule out degradation products.

- Meta-analysis : Compare data across studies using normalized metrics (e.g., pIC₅₀) and statistical tools (ANOVA with post-hoc tests) .

Q. What strategies improve the metabolic stability of 2-Amino-5-(ethylsulfonyl)pentanamide in physiological environments?

- Methodological Answer : The ethylsulfonyl group is susceptible to enzymatic reduction (e.g., by sulfotransferases). Strategies include:

- Structural Modification : Replace the ethyl group with a trifluoroethyl moiety to hinder enzymatic access.

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved selectively in target tissues.

- In Vitro Stability Assays : Use liver microsomes (human/rat) with LC-MS monitoring to identify degradation pathways .

Key Methodological Notes